- Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction Reaction, Organic Letters, 2022, 24(23), 4229-4233

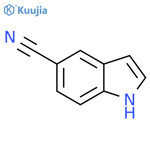

Cas no 91634-11-6 (1-methylindole-5-carbonitrile)

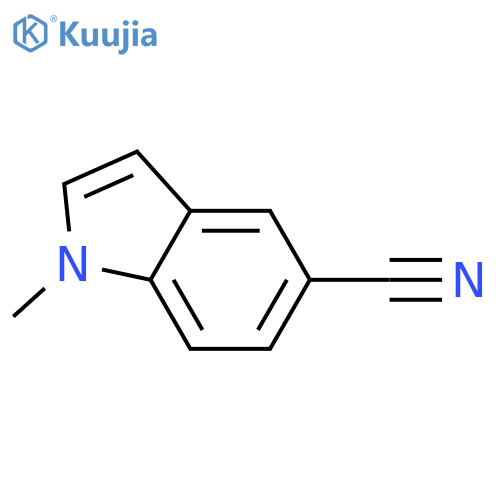

1-methylindole-5-carbonitrile structure

Productnaam:1-methylindole-5-carbonitrile

CAS-nummer:91634-11-6

MF:C10H8N2

MW:156.183921813965

MDL:MFCD09025840

CID:799978

PubChem ID:11412513

1-methylindole-5-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-Methyl-1H-indole-5-carbonitrile

- 1H-Indole-5-carbonitrile,1-methyl-

- 1-methylindole-5-carbonitrile

- 1H-Indole-5-carbonitrile,1-methyl

- 1-methyl-indole-5-carbonitrile

- 5-cyano-1-methylindole

- 5-cyanoindole methyl ester

- 5-cyano-N-methylindole

- N-methyl-5-cyanoindole

- 1-Methyl-1H-indole-5-carbonitrile (ACI)

- Indole-5-carbonitrile, 1-methyl- (7CI)

- ALBB-010773

- A1-01201

- 1-METHYL-1H-INDOL-5-YL CYANIDE

- AKOS005172560

- 1H-Indole-5-carbonitrile, 1-methyl-

- AS-8588

- MFCD09025840

- DTXSID70465001

- SCHEMBL1779268

- SY081344

- J-504891

- CS-0036610

- 91634-11-6

- DYZZFEHAJOLDEX-UHFFFAOYSA-N

- PB48486

- STL426863

-

- MDL: MFCD09025840

- Inchi: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3

- InChI-sleutel: DYZZFEHAJOLDEX-UHFFFAOYSA-N

- LACHT: N#CC1C=C2C=CN(C2=CC=1)C

Berekende eigenschappen

- Exacte massa: 156.06900

- Monoisotopische massa: 156.068748264g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 0

- Complexiteit: 215

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 2.4

- Topologisch pooloppervlak: 28.7Ų

Experimentele eigenschappen

- Dichtheid: 1.09

- Smeltpunt: 72 °C

- Kookpunt: 327.8°Cat760mmHg

- Vlampunt: 152°C

- Brekindex: 1.603

- PSA: 28.72000

- LogboekP: 2.04998

1-methylindole-5-carbonitrile Beveiligingsinformatie

- Gevaarklasse:IRRITANT

1-methylindole-5-carbonitrile Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-methylindole-5-carbonitrile Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-1G |

1-methylindole-5-carbonitrile |

91634-11-6 | 97% | 1g |

¥ 198.00 | 2023-04-13 | |

| TRC | M320960-50mg |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 50mg |

$ 50.00 | 2022-06-04 | ||

| abcr | AB224777-5 g |

1-Methyl-1H-indole-5-carbonitrile, 97%; . |

91634-11-6 | 97% | 5 g |

€330.80 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M939374-25g |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 98% | 25g |

¥2,440.80 | 2022-09-01 | |

| Advanced ChemBlocks | L14017-25G |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 97% | 25G |

$425 | 2023-09-15 | |

| eNovation Chemicals LLC | D572490-5G |

1-methyl-1H-indole-5-carbonitrile |

91634-11-6 | 97% | 5g |

$110 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-5G |

1-methylindole-5-carbonitrile |

91634-11-6 | 97% | 5g |

¥ 699.00 | 2023-04-13 | |

| Key Organics Ltd | AS-8588-50MG |

1-methyl-1H-indole-5-carbonitrile |

91634-11-6 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | AS-8588-100MG |

1-methyl-1H-indole-5-carbonitrile |

91634-11-6 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Alichem | A199008154-5g |

1-Methyl-1H-indole-5-carbonitrile |

91634-11-6 | 95% | 5g |

$703.50 | 2023-08-31 |

1-methylindole-5-carbonitrile Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

1.2 0 °C; 0 °C → rt; overnight, rt

1.3 Reagents: Water ; rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ; 3 h

Referentie

- Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6], Green Chemistry, 2023, 25(6), 2279-2286

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ; 0 °C; 25 - 80 °C

1.2 Solvents: Water

1.2 Solvents: Water

Referentie

- Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors, European Journal of Medicinal Chemistry, 2020, 190,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Potassium carbonate , Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ; 24 h, 130 °C

Referentie

- Revisiting the synthesis of aryl nitriles: a pivotal role of CAN, Organic & Biomolecular Chemistry, 2021, 19(6), 1344-1351

Productiemethode 5

Reactievoorwaarden

1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ; 30 min, 170 °C

Referentie

- Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent, RSC Advances, 2014, 4(91), 50271-50276

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline , Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ; 24 h, 80 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

Referentie

- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine, Chemical Science, 2019, 10(4), 994-999

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C

Referentie

- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions, ACS Catalysis, 2019, 9(4), 3360-3365

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 6 h, 100 °C; 100 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referentie

- Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with Dimethylmalononitrile, Angewandte Chemie, 2016, 55(1), 326-330

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 5 min, rt; rt → 0 °C

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referentie

- Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom Transfer, Organic Letters, 2023, 25(35), 6549-6554

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; reflux

Referentie

- C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-Valerolactone, ChemSusChem, 2020, 13(10), 2786-2791

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C; 140 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referentie

- Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes, Chemistry - A European Journal, 2012, 18(10), 2978-2986

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Butyllithium , tert-Butyllithium Solvents: Pentane , Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 30 min, 50 °C

1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 30 min, 50 °C

1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

Referentie

- Momentary click nitrile synthesis enabled by an aminoazanium reagent, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

1-methylindole-5-carbonitrile Raw materials

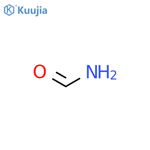

- Formamide

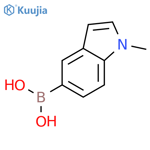

- (1-methyl-1H-indol-5-yl)boronic acid

- Potassium hexacyanoferrate

- 5-Cyanoindole

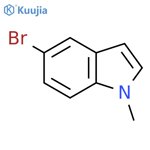

- 5-Bromo-1-methyl-1h-indole

- Dimethylmalononitrile

1-methylindole-5-carbonitrile Preparation Products

1-methylindole-5-carbonitrile Gerelateerde literatuur

-

Xia Wang,Ya-Fei Han,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 14637

-

Rakhee Saikia,Kwihwan Park,Hayato Masuda,Miki Itoh,Tsuyoshi Yamada,Hironao Sajiki,Sanjeev P. Mahanta,Ashim J. Thakur,Utpal Bora Org. Biomol. Chem. 2021 19 1344

-

Wenkai Zhang,Beatrice N. Markiewicz,Rosalie S. Doerksen,Amos B. Smith,III,Feng Gai Phys. Chem. Chem. Phys. 2016 18 7027

-

4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligandTao Zou,Xiujuan Feng,Hesong Liu,Xiaoqiang Yu,Yoshinori Yamamoto,Ming Bao RSC Adv. 2013 3 20379

91634-11-6 (1-methylindole-5-carbonitrile) Gerelateerde producten

- 628711-58-0(1-Methyl-1H-indole-4-carbonitrile)

- 20996-87-6(1-methylindole-6-carbonitrile)

- 83783-28-2(1-Ethyl-1H-indole-5-carbonitrile)

- 896466-71-0(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazole-3-carboxylic acid)

- 1209106-64-8(N-cyclohexyl-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide)

- 1790202-79-7(6-[7-(2-methylphenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole)

- 901242-64-6(N-(3,4-dimethoxyphenyl)-2-{5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-ylsulfanyl}acetamide)

- 1427861-53-7(N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide)

- 1207017-56-8(3-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)-1-(2-methoxyphenyl)urea)

- 1805308-42-2(6-Methyl-2-nitro-4-(trifluoromethoxy)pyridine-3-acetic acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:91634-11-6)1-methylindole-5-carbonitrile

Zuiverheid:99%

Hoeveelheid:25g

Prijs ($):237.0